molecular formula C24H30O5 B8371580 4-(4-(Decyloxy)benzoyloxy)benzoic acid

4-(4-(Decyloxy)benzoyloxy)benzoic acid

Cat. No.: B8371580
M. Wt: 398.5 g/mol
InChI Key: GNNYBHDTWHXJPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-(Decyloxy)benzoyloxy)benzoic acid is a synthetic benzoic acid derivative of significant interest in advanced materials and pharmaceutical research. Its molecular structure, featuring a decyloxy chain and two linked aromatic rings, makes it a valuable building block for liquid crystals and organic semiconductors . Researchers utilize this compound to study and engineer the supramolecular properties of soft materials. In medicinal chemistry, this compound serves as a key intermediate for developing multi-target therapeutic ligands. Its hydroxybenzoic acid core is a known pharmacophore, with studies showing that structurally similar derivatives exhibit potent biological activities, including mitochondriotropic antioxidant effects and cholinesterase inhibition, making them promising candidates for researching neurodegenerative diseases . The decyloxy chain is hypothesized to enhance lipid membrane permeability, facilitating interaction with intracellular targets. As a standard in analytical chemistry, it is used for method development and calibration. This product is intended for research applications in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H30O5

Molecular Weight

398.5 g/mol

IUPAC Name

4-(4-decoxybenzoyl)oxybenzoic acid

InChI

InChI=1S/C24H30O5/c1-2-3-4-5-6-7-8-9-18-28-21-14-12-20(13-15-21)24(27)29-22-16-10-19(11-17-22)23(25)26/h10-17H,2-9,18H2,1H3,(H,25,26)

InChI Key

GNNYBHDTWHXJPA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 4 Decyloxy Benzoyloxy Benzoic Acid

Established Synthetic Protocols for 4-(4-(Decyloxy)benzoyloxy)benzoic Acid

The preparation of this compound is typically achieved through well-defined, multi-step synthetic pathways that allow for high purity and yield. These protocols are designed to sequentially build the molecule by forming its core ether and ester linkages.

Multi-Step Synthetic Routes from Precursors

Two primary routes have been established for the synthesis of 4-(4-(alkoxy)benzoyloxy)benzoic acids.

Route 1: From p-Hydroxybenzoic Acid Derivatives

A common and effective pathway starts with commercially available esters of 4-hydroxybenzoic acid, such as ethyl 4-hydroxybenzoate (B8730719). This route involves three main stages: alkylation of the phenolic hydroxyl group, saponification of the ethyl ester, esterification to form the central linkage, and a final oxidation to yield the target carboxylic acid. nih.govtubitak.gov.tr

Step 1 (Alkylation): Ethyl 4-hydroxybenzoate is reacted with 1-bromodecane (B1670165).

Step 2 (Hydrolysis/Saponification): The resulting ethyl 4-(decyloxy)benzoate is hydrolyzed to produce 4-(decyloxy)benzoic acid.

Step 3 (Esterification): The 4-(decyloxy)benzoic acid is then coupled with a protected benzoic acid derivative, like 4-hydroxybenzaldehyde (B117250). nih.govtubitak.gov.tr

Step 4 (Oxidation): The aldehyde group is oxidized to a carboxylic acid, yielding the final product. nih.govtubitak.gov.tr

Route 2: From 4-Hydroxybenzaldehyde and an Acyl Chloride

An alternative approach involves building the molecule from different starting points. This route begins with the esterification of 4-hydroxybenzaldehyde with a pre-synthesized 4-(decyloxy)benzoyl chloride, followed by oxidation of the aldehyde. nih.gov

Step 1 (Preparation of Acyl Chloride): 4-(decyloxy)benzoic acid is converted to 4-(decyloxy)benzoyl chloride using an agent like thionyl chloride. derpharmachemica.com

Step 2 (Esterification): The 4-(decyloxy)benzoyl chloride is reacted with 4-hydroxybenzaldehyde. nih.gov

Step 3 (Oxidation): The resulting 4-(4-(decyloxy)benzoyloxy)benzaldehyde is oxidized to the target carboxylic acid. nih.gov

The following table outlines a typical multi-step synthesis starting from ethyl 4-hydroxybenzoate.

StepReactantsReagents and ConditionsProduct
1Ethyl 4-hydroxybenzoate, 1-BromodecaneK₂CO₃, 2-butanone (B6335102), RefluxEthyl 4-(decyloxy)benzoate
2Ethyl 4-(decyloxy)benzoateNaOH (aq), Ethanol (B145695), Reflux4-(Decyloxy)benzoic acid
34-(Decyloxy)benzoic acid, 4-HydroxybenzaldehydeDCC, DMAP, CH₂Cl₂4-(4-(Decyloxy)benzoyloxy)benzaldehyde
44-(4-(Decyloxy)benzoyloxy)benzaldehydeNaClO₂, NaH₂PO₄·H₂O, tert-butyl alcoholThis compound

Table 1: Multi-Step Synthesis of this compound.

Key Reaction Steps: Esterification and Oxidation Procedures

The success of the synthesis hinges on two critical transformations: the formation of the central ester bond and the final oxidation to create the terminal carboxylic acid group.

Esterification Procedures: The esterification step, which links the two aromatic rings, is crucial. A widely used method is the Steglich esterification, which employs N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst. nih.govtubitak.gov.tr This reaction is performed under mild, room-temperature conditions and typically provides good yields. tubitak.gov.tr The reaction proceeds by activating the carboxylic acid group of 4-(decyloxy)benzoic acid with DCC, which is then susceptible to nucleophilic attack by the hydroxyl group of 4-hydroxybenzaldehyde.

Alternatively, the ester linkage can be formed by reacting a 4-(alkoxy)benzoyl chloride with a phenol (B47542) in the presence of a base like triethylamine. nih.gov This is a classic Schotten-Baumann type reaction.

Oxidation Procedures: The final step involves the oxidation of an intermediate aldehyde, 4-(4-(decyloxy)benzoyloxy)benzaldehyde, to the corresponding carboxylic acid. This transformation must be selective to avoid affecting other parts of the molecule.

Sodium Chlorite (NaClO₂): This reagent is effective for oxidizing aldehydes to carboxylic acids in the presence of a chlorine scavenger, often in a buffered solution. nih.govtubitak.gov.tr This method is valued for its high selectivity and mild reaction conditions.

Potassium Permanganate (KMnO₄): A stronger oxidizing agent, KMnO₄ can also be used. nih.gov The reaction is typically carried out in a solvent like acetone. Careful control of the stoichiometry and temperature is necessary to prevent over-oxidation or cleavage of the ester bond. nih.gov

Alkylation Pathways and Intermediate Compound Formation

The introduction of the decyloxy side chain is accomplished through an alkylation reaction, specifically a Williamson ether synthesis. This reaction forms the key intermediate, 4-(decyloxy)benzoic acid.

The process typically begins with the alkylation of a 4-hydroxybenzoate ester, such as ethyl 4-hydroxybenzoate. nih.govtubitak.gov.tr The phenolic proton is first removed by a weak base, like potassium carbonate (K₂CO₃), to form a phenoxide ion. This nucleophilic phenoxide then attacks an alkyl halide, such as 1-bromodecane, in an Sₙ2 reaction to form the ether linkage. The reaction is commonly carried out in a polar aprotic solvent like 2-butanone under reflux conditions. nih.govtubitak.gov.tr

Following alkylation, the ester group of the intermediate, ethyl 4-(decyloxy)benzoate, is hydrolyzed to a carboxylate salt using a strong base like sodium hydroxide (B78521) in ethanol. nih.govtubitak.gov.tr Subsequent acidification with an acid like HCl precipitates the crucial intermediate, 4-(decyloxy)benzoic acid. derpharmachemica.com

IntermediatePrecursorReagentsPurpose
Ethyl 4-(decyloxy)benzoateEthyl 4-hydroxybenzoate1-Bromodecane, K₂CO₃Introduction of the decyl chain
4-(Decyloxy)benzoic acidEthyl 4-(decyloxy)benzoateNaOH, then HClFormation of the first key building block
4-(4-(Decyloxy)benzoyloxy)benzaldehyde4-(Decyloxy)benzoic acid4-Hydroxybenzaldehyde, DCC, DMAPFormation of the ester linkage and precursor to the final acid

Table 2: Key Intermediates in the Synthesis of this compound.

Synthesis of Structurally Related Analogs and Homologous Series

The synthesis of homologous series, where the length of the terminal n-alkoxy chain (-(CH₂)ₙCH₃) is systematically varied, is fundamental to studying structure-property relationships in liquid crystals. researchgate.networldscientificnews.com The synthetic methodology for this compound is directly applicable to the creation of these series. By substituting 1-bromodecane with other 1-bromoalkanes (e.g., 1-bromohexane (B126081) for a hexyloxy chain or 1-bromohexadecane (B154569) for a hexadecyloxy chain), a wide range of analogs can be produced. researchgate.net

Studies on such homologous series have revealed that the length of the alkoxy chain significantly influences the mesogenic properties, such as the type of liquid crystal phase (e.g., nematic, smectic) and the transition temperatures. researchgate.networldscientificnews.com For instance, in one series of related compounds, mesogenic behavior was observed to begin when the chain reached six carbon atoms (hexyloxy) and continued up to sixteen carbons. researchgate.net Shorter chains (C1 to C5) did not exhibit liquid crystalline properties. researchgate.net This demonstrates the critical role of the alkyl chain in promoting the necessary molecular ordering for mesophase formation.

Derivatization and Chemical Modification for Functional Materials

The terminal carboxylic acid group of this compound is a key functional handle for further chemical modification, enabling its incorporation into more complex molecular architectures for functional materials. nih.govtubitak.gov.trnih.gov

A primary application is in the synthesis of advanced liquid crystals. The carboxylic acid can be readily esterified with various phenolic compounds to create calamitic (rod-shaped) liquid crystals with three or more aromatic rings. nih.govtubitak.gov.tr For example, the reaction of 4-(4-(dodecyloxy)benzoyloxy)benzoic acid (a C12 analog) with 4-benzyloxyphenol, using DCC and DMAP as coupling agents, yields 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate, a material with specific liquid crystalline properties. nih.govtubitak.gov.tr

Furthermore, compounds of this type are valuable intermediates for creating side-chain liquid crystal polymers. nih.gov In this application, the acid can be converted into a derivative (e.g., an ester with a polymerizable group) that can then be attached as a pendant side group to a polymer backbone. This combines the properties of the liquid crystalline mesogen with the processability of a polymer.

Derivative ClassModification ReactionFunctional Material
Multi-ring EstersEsterification with phenols (e.g., 4-benzyloxyphenol)Calamitic Liquid Crystals
Polymerizable MonomersEsterification with functionalized alcoholsSide-Chain Liquid Crystal Polymers

Table 3: Derivatization of this compound for Functional Materials.

Advanced Spectroscopic and Analytical Characterization for Structural and Supramolecular Analysis

Spectroscopic Techniques for Molecular Structure Elucidation

The precise molecular architecture of "4-(4-(Decyloxy)benzoyloxy)benzoic acid" is confirmed through a combination of Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy. These techniques provide detailed information about the chemical environment of each atom and the nature of the chemical bonds within the molecule.

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map the connectivity and chemical environment of atoms within the molecule.

High-Resolution Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides precise information on the chemical environment of hydrogen atoms in a molecule. The spectrum of "this compound" displays distinct signals corresponding to the aromatic protons, the decyloxy chain protons, and the carboxylic acid proton.

The aromatic region of the spectrum is complex due to the presence of three distinct benzene (B151609) rings. Protons on the benzoic acid moiety and the central phenyl ring typically appear as doublets or multiplets in the downfield region (δ 7.0-8.5 ppm) due to the electron-withdrawing effects of the ester and carboxylic acid groups. The protons on the phenyl ring bearing the decyloxy group appear slightly more upfield. The benzylic protons of the decyloxy chain (-O-CH₂-) are observed around δ 4.0 ppm, while the methylene (B1212753) protons of the alkyl chain form a series of multiplets in the δ 1.2-1.8 ppm range. The terminal methyl group of the decyloxy chain characteristically appears as a triplet around δ 0.9 ppm. The acidic proton of the carboxyl group is often observed as a broad singlet at a very downfield shift (δ > 10 ppm), though its visibility can be dependent on the solvent and concentration.

Table 1: Representative ¹H NMR Chemical Shifts for 4-(4-(Alkoxy)benzoyloxy)benzoic Acid Derivatives

Proton Assignment Typical Chemical Shift (δ, ppm) Multiplicity
Carboxylic Acid (-COOH) > 10.0 Broad Singlet
Aromatic Protons 7.20 - 8.30 Multiplets, Doublets
Methylene (-O-CH₂-) ~ 4.05 Triplet
Methylene (-CH₂-) Chain 1.20 - 1.80 Multiplets

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. The spectrum for "this compound" shows distinct resonances for the carbonyl carbons, aromatic carbons, and the aliphatic carbons of the decyloxy chain.

The carbonyl carbons of the ester and carboxylic acid groups are the most deshielded, appearing significantly downfield in the spectrum (δ 160-175 ppm). researchgate.net The aromatic carbons attached to oxygen atoms (C-O) are also found downfield (δ ~164 ppm), while other aromatic carbons resonate in the range of δ 114-155 ppm. The carbon of the methylene group attached to the ether oxygen (-O-CH₂) appears around δ 68 ppm. The internal methylene carbons of the decyloxy chain are observed between δ 22-32 ppm, and the terminal methyl carbon gives a signal at the most upfield position, typically around δ 14 ppm. nih.govtubitak.gov.tr

Table 2: Representative ¹³C NMR Chemical Shifts for 4-(4-(Alkoxy)benzoyloxy)benzoic Acid Derivatives

Carbon Assignment Typical Chemical Shift (δ, ppm)
Carboxylic Acid & Ester (C=O) 163 - 172
Aromatic (C-O) ~ 164
Aromatic (C-C, C-H) 114 - 155
Methylene (-O-CH₂) ~ 68
Methylene (-CH₂-) Chain 22 - 32

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are powerful tools for identifying functional groups and studying molecular interactions and dynamics, which are crucial for understanding the liquid crystalline phases.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a unique fingerprint based on the molecule's functional groups. For "this compound," key vibrational modes are readily identified.

A very broad absorption band is typically observed in the 2500-3300 cm⁻¹ range, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. The C-H stretching vibrations of the aromatic rings and the aliphatic decyloxy chain appear between 2850 and 3100 cm⁻¹. The most prominent peaks are the C=O stretching vibrations. The ester carbonyl stretch is typically found around 1735 cm⁻¹, while the carboxylic acid carbonyl stretch appears at a lower frequency, around 1680-1700 cm⁻¹. The spectrum also shows characteristic C-O stretching bands for the ester and ether linkages in the 1100-1300 cm⁻¹ region and aromatic C=C stretching peaks around 1600 and 1500 cm⁻¹. researchgate.net

Table 3: Key FTIR Absorption Bands for this compound

Vibrational Mode Typical Wavenumber (cm⁻¹)
O-H Stretch (Carboxylic Acid Dimer) 2500 - 3300 (broad)
C-H Stretch (Aromatic & Aliphatic) 2850 - 3100
C=O Stretch (Ester) ~ 1735
C=O Stretch (Carboxylic Acid) 1680 - 1700
C=C Stretch (Aromatic) ~ 1605, ~1510

Temperature-dependent Raman spectroscopy is a highly effective technique for investigating the subtle structural changes that occur during the phase transitions of liquid crystals. By monitoring changes in the position, intensity, and width of specific Raman bands as a function of temperature, detailed information about molecular ordering and dynamics can be obtained.

For molecules like "this compound," specific vibrational modes serve as markers for different phases (e.g., crystalline, smectic, nematic, isotropic). Research on structurally similar compounds, such as 4-decyloxybenzoic acid, has shown that C-O and C-C stretching modes, as well as C-H in-plane bending modes of the phenyl rings, are particularly sensitive to phase changes. researchgate.net For example, the appearance or disappearance of certain bands, or abrupt shifts in peak wavenumbers, can precisely mark the temperature of a smectic-to-nematic or nematic-to-isotropic transition. Changes in the relative intensity of specific bands can also provide insights into molecular reorientation and the local fields present in the mesophases. While specific data for the title compound is not available, this methodology provides a robust framework for its analysis. The decarboxylation process at higher temperatures can also be monitored by observing the disappearance of the characteristic carboxyl vibrational peak. researchgate.net

Mass Spectrometry for Molecular Identity Confirmation

Mass spectrometry serves as a definitive tool for confirming the molecular weight and elemental composition of this compound. Through techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), the molecular ion peak corresponding to the compound's mass-to-charge ratio (m/z) can be precisely determined. This analysis provides unequivocal evidence of the successful synthesis of the target molecule.

For the homologous series of 4-(4-alkoxybenzoyloxy)benzoic acids, mass spectrometry is a standard characterization technique. In the analysis of related compounds, the molecular ion peak is a key identifier. For this compound (C24H30O5), the expected molecular weight is 414.5 g/mol . The mass spectrum would be expected to show a prominent molecular ion peak [M]+ at m/z 414. Furthermore, fragmentation patterns observed in the mass spectrum can provide additional structural information, corroborating the presence of the decyloxy, benzoyloxy, and benzoic acid moieties.

Table 1: Expected Mass Spectrometry Data for this compound

ParameterExpected Value
Molecular FormulaC24H30O5
Molecular Weight414.5 g/mol
Expected [M]+ Peakm/z 414

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within the this compound molecule. The presence of aromatic rings and carbonyl groups gives rise to characteristic absorption bands in the UV-Vis spectrum. The positions and intensities of these bands provide insights into the conjugated π-electron system of the molecule.

The UV-Vis spectrum of this compound is expected to exhibit strong absorption bands typical for benzoyl and benzoate (B1203000) derivatives. The electronic transitions, primarily π → π* transitions within the aromatic rings, are responsible for this absorption. The solvent used for the analysis can influence the position of the absorption maximum (λmax). For similar aromatic esters, λmax values are typically observed in the range of 250-300 nm.

Table 2: Representative UV-Vis Absorption Data for Aromatic Esters

Compound TypeTypical λmax Range (nm)
Benzoic Acid Derivatives230 - 280
Phenyl Benzoate Derivatives240 - 290

Chromatographic Methods for Purity Assessment and Interaction Studies

Chromatographic techniques are indispensable for both the purification and the detailed characterization of this compound. These methods allow for the separation of the target compound from starting materials and byproducts, as well as for the investigation of its surface and thermodynamic properties.

Analytical and Preparative Chromatography (TLC, Column Chromatography)

Thin-Layer Chromatography (TLC) and column chromatography are fundamental techniques for monitoring reaction progress and for the purification of this compound. nih.gov

Thin-Layer Chromatography (TLC): TLC is a rapid and efficient method for the qualitative analysis of the reaction mixture during the synthesis of this compound. nih.gov By spotting the reaction mixture on a silica (B1680970) gel plate and developing it with an appropriate solvent system, the separation of the product from unreacted starting materials and any byproducts can be visualized. The retention factor (Rf) value is a key parameter in TLC, representing the ratio of the distance traveled by the compound to the distance traveled by the solvent front. For the purification of related compounds, solvent systems such as chloroform (B151607) or mixtures of toluene (B28343) and ethanol (B145695) have been effectively used. nih.govsigmaaldrich.com

Column Chromatography: For the preparative purification of this compound, column chromatography is the method of choice. nih.gov A stationary phase, typically silica gel, is packed into a column, and the crude product is loaded onto the top. Elution with a suitable solvent or a solvent gradient allows for the separation of the desired compound from impurities. The choice of eluent is critical for achieving good separation. For compounds of similar polarity, chloroform has been reported as an effective eluent. nih.gov The fractions are collected and analyzed by TLC to identify those containing the pure product.

Table 3: Typical Chromatographic Conditions for the Purification of 4-(4-alkoxybenzoyloxy)benzoic acids

TechniqueStationary PhaseMobile Phase (Eluent)Purpose
TLCSilica Gel 60 F254Chloroform or Toluene/Ethanol mixturesReaction monitoring, Purity assessment
Column ChromatographySilica GelChloroformPreparative purification

Inverse Gas Chromatography (IGC) for Interfacial, Surface, and Thermodynamic Characterization

Inverse Gas Chromatography (IGC) is a powerful technique for characterizing the surface and bulk properties of solid materials, including liquid crystals like this compound. In IGC, the material of interest is packed into a column as the stationary phase, and known volatile probe molecules are injected into a carrier gas stream. By measuring the retention time of these probes, a wealth of information about the physicochemical properties of the stationary phase can be obtained. tubitak.gov.tr

Interfacial and Surface Characterization: IGC is particularly well-suited for determining the surface energy of solids. The dispersive component of the surface energy (γsd) can be calculated by measuring the retention volumes of a series of n-alkane probes. The specific (acid-base) interactions can also be quantified using polar probes, providing insights into the Lewis acid and base properties of the surface.

Thermodynamic Characterization: IGC allows for the determination of various thermodynamic parameters that describe the interactions between the stationary phase and the probe molecules. These include the Flory-Huggins interaction parameter (χ), the partial molar heat of sorption, and the activity coefficient at infinite dilution. figshare.com These parameters are crucial for understanding the miscibility and compatibility of the liquid crystal with other materials. Studies on homologous series of 4-(alkoxy)benzoic acids have demonstrated the utility of IGC in characterizing their thermodynamic properties and phase transitions. figshare.com

Table 4: Representative Thermodynamic Parameters Determined by IGC for 4-(alkoxy)benzoic acid Liquid Crystals

ParameterDescriptionTypical Probes Used
Dispersive Surface Energy (γsd)Represents the London-van der Waals forces at the surface.n-Alkanes (e.g., hexane, heptane, octane)
Specific Free Energy of Adsorption (ΔGAsp)Quantifies the acid-base interactions at the surface.Polar probes (e.g., chloroform, benzene, ethanol)
Flory-Huggins Interaction Parameter (χ)A measure of the interaction energy between a solvent and a polymer or liquid crystal.A range of polar and non-polar solvents
Partial Molar Enthalpy of Sorption (ΔHs)The heat change associated with the sorption of a probe molecule onto the stationary phase.Various probe molecules at different temperatures

The application of these advanced spectroscopic and chromatographic techniques provides a comprehensive understanding of the structural, interfacial, and thermodynamic properties of this compound, which is essential for its application in the development of novel liquid crystal materials.

Investigation of Mesophase Behavior and Thermal Structural Transitions

Calorimetric Studies of Phase Transition Phenomena

Differential Scanning Calorimetry (DSC) is a primary tool for mapping the thermal transitions of liquid crystalline materials. By measuring the heat flow into or out of a sample as a function of temperature, DSC allows for the precise determination of phase transition temperatures and their associated enthalpy changes (ΔH).

A representative DSC thermogram for a similar compound, 4-(decyloxy)benzoic acid, shows distinct peaks corresponding to the melting of the crystalline solid into a liquid crystalline phase and a subsequent transition to the isotropic liquid upon heating. The cooling cycle shows the reverse transitions, often with some degree of supercooling.

Table 1: Representative Phase Transition Temperatures and Enthalpies for a Related 4-(4-(alkoxy)benzoyloxy)benzoic acid Derivative

TransitionTemperature (°C)Enthalpy (ΔH) (kJ/mol)
Cr → SmC118.0345.82
SmC → N159.00-
N → Iso194.671.31
Iso → N193.17-1.75
N → SmC159.00-
SmC → Cr91.56-44.12

Note: Data presented is for 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate, a structurally similar compound. The SmC-N transition enthalpy was not detectable by DSC. tubitak.gov.tr

Optical Microscopy for Mesophase Texture Visualization

Polarizing Optical Microscopy (POM) is an indispensable technique for identifying and characterizing the anisotropic phases of liquid crystals. The distinct optical textures observed under crossed polarizers are signatures of specific mesophases.

Upon cooling 4-(4-(Decyloxy)benzoyloxy)benzoic acid from its isotropic liquid state, the formation of a nematic phase is typically observed first. This phase is characterized by a schlieren texture, with dark brushes corresponding to regions where the director of the liquid crystal is aligned with one of the polarizers. As the temperature is further lowered, a transition to a smectic phase, such as a smectic C (SmC) or smectic A (SmA) phase, occurs. The SmC phase often exhibits a broken fan or schlieren texture, while the SmA phase may show a focal conic fan texture.

For instance, observations of 4-(decyloxy)benzoic acid under POM reveal changes from a crystalline solid at room temperature to the appearance of liquid crystalline textures at elevated temperatures, confirming its mesogenic properties. researchgate.net A related compound, 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate, clearly shows the texture of a nematic phase at 180.0 °C and a Schlieren texture characteristic of a SmC phase at 145.0 °C upon cooling. tubitak.gov.tr

X-ray Diffraction (XRD) for Crystalline and Liquid Crystalline Supramolecular Structure Determination

X-ray diffraction (XRD) provides crucial information about the supramolecular arrangement of molecules in both the crystalline and liquid crystalline states. In the smectic phases, the molecules are arranged in layers, giving rise to a sharp, low-angle diffraction peak corresponding to the layer spacing (d). The nature of the diffuse scattering at wider angles provides information about the short-range positional order within the layers.

For a smectic A phase, the layer spacing is typically close to the calculated molecular length, indicating an orthogonal arrangement of the molecules within the layers. In a smectic C phase, the molecules are tilted with respect to the layer normal, resulting in a layer spacing that is less than the molecular length. The tilt angle can be estimated from the difference between the calculated molecular length and the experimentally determined layer spacing. Studies on similar bent-core liquid crystals based on a 3-hydroxybenzoic acid core have utilized XRD to confirm the presence of columnar, lamellar (smectic), and nematic phases. researchgate.net

Molecular-Level Insights into Phase Transitions from Spectroscopic Data

Spectroscopic techniques such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy provide insights into the molecular-level changes that accompany phase transitions.

FTIR spectroscopy can monitor changes in the vibrational modes of specific functional groups. For example, changes in the frequency and shape of the carbonyl stretching band can indicate alterations in the intermolecular hydrogen bonding and molecular packing during a phase transition. The presence of intermolecular hydrogen bonds in similar benzoic acid-based liquid crystals has been confirmed using FTIR. researchgate.net

Solid-state NMR spectroscopy is another powerful tool for probing the local molecular order and dynamics. Changes in the chemical shifts and line shapes of ¹³C NMR spectra can be correlated with changes in molecular orientation and mobility across different mesophases. For instance, static ¹³C NMR spectra have been used to study the orientational order in various mesophases of alkoxybenzoic acids. researchgate.net

Structure Property Relationships and Advanced Material Science Perspectives

Correlating Molecular Architecture with Mesophase Stability and Range

The flexible decyloxy chain (a ten-carbon alkoxy group) at one terminus of the 4-(4-(decyloxy)benzoyloxy)benzoic acid molecule is a critical determinant of its mesomorphic characteristics. In homologous series of calamitic (rod-like) liquid crystals, the length of the terminal alkyl or alkoxy chain significantly influences both the transition temperatures and the types of mesophases exhibited. icm.edu.plresearchgate.net

Generally, as the length of the terminal chain increases, there is a tendency to promote more ordered smectic phases over the nematic phase. researchgate.net This is because longer, flexible chains enhance intermolecular van der Waals forces and encourage the micro-segregation of molecules into layers, a hallmark of smectic ordering. For instance, in one series of ester/azomethine/ester compounds, longer terminal chains were associated with the appearance of smectic A phases in addition to the nematic phase. researchgate.net Similarly, studies on n-alkanoyloxy benzoic acids show that as the alkyl chain length increases, the stability of the smectic C (SmC) phase is significantly enhanced. nih.gov

The transition temperatures, such as the melting point and the clearing point (the temperature of transition to the isotropic liquid phase), are also strongly dependent on chain length. Often, a distinct "odd-even effect" is observed in the clearing temperatures of a homologous series. derpharmachemica.com This phenomenon involves an alternating pattern in the transition temperature as the number of carbon atoms in the alkyl chain switches between odd and even, which is attributed to changes in molecular anisotropy and packing efficiency. derpharmachemica.com While mesomorphism is often enhanced with increasing chain length, there can be an upper limit; in some series, very long chains can disrupt liquid crystalline ordering, leading to a non-mesomorphic compound. derpharmachemica.com

Illustrative Example: Transition Temperatures of a Homologous Series of 4-(4-n-alkoxyphenylazo)benzoic acids. This data demonstrates the typical influence of alkyl chain length (n) on mesophase behavior.
Number of Carbon Atoms (n)Mesophase Transitions (°C)Mesophase Type(s)
6Cr 218 N 246 INematic (N)
7Cr 205 N 247 INematic (N)
8Cr 195 SmC 210 N 243 ISmectic C (SmC), Nematic (N)
9Cr 186 SmC 216 N 238 ISmectic C (SmC), Nematic (N)
10Cr 178 SmC 223 N 235 ISmectic C (SmC), Nematic (N)
18Cr 169 SmC 205 ISmectic C (SmC)
Data adapted from a study on 4-(4-alkoxyphenylazo) benzoic acids. unibuc.ro (Cr = Crystal, SmC = Smectic C, N = Nematic, I = Isotropic Liquid)

A significant modification to this linear architecture is the introduction of a "bend" in the molecular core, leading to bent-core or "banana" liquid crystals. researchgate.netnih.gov These are typically designed using central units like 1,3-disubstituted benzene (B151609) (resorcinol) or 3-hydroxybenzoic acid. researchgate.net Unlike their linear counterparts that form conventional nematic and smectic phases, the steric constraints of the bent shape frustrate simple parallel packing. This leads to the self-assembly of unique mesophases with complex polar ordering and, remarkably, macroscopic chirality from achiral molecules. nih.gov While this compound itself is a linear mesogen, its constituent parts, such as the 4-alkoxybenzoyloxybenzoyl moiety, are frequently used as the "arms" in the synthesis of more complex bent-core structures. researchgate.net The reversal of an ester linkage within the central unit can exert significant changes on the physical properties and phase behavior of these materials. researchgate.net

While this compound is an achiral molecule, the introduction of chirality into structurally related mesogens has profound consequences on their supramolecular organization. Chirality, or the lack of mirror symmetry, can be introduced by incorporating a stereocenter, often within the terminal alkyl chain (for example, by using a branched, optically active chain instead of the linear decyl group). researchgate.net

The presence of molecular chirality leads to the formation of helical superstructures in the liquid crystalline phase. A nematic phase formed by chiral molecules becomes a chiral nematic (N), also known as a cholesteric phase, which is characterized by a helical twisting of the average molecular orientation (the director). Similarly, tilted smectic phases, like the smectic C phase, become chiral smectic C (SmC). These SmC* phases are of particular interest because they can exhibit ferroelectric properties, meaning they possess a spontaneous electric polarization that can be switched by an external electric field. researchgate.net This effect was famously first observed in the chiral liquid crystal DOBAMBC. researchgate.net

Supramolecular Organization and Controlled Self-Assembly

The ability of molecules to self-assemble into ordered structures is the foundation of liquid crystal science. For this compound, hydrogen bonding is a dominant directional force that drives the formation of supramolecular architectures, which in turn define the mesomorphic properties.

A defining feature of carboxylic acids, including this compound and related 4-alkoxybenzoic acids, is their strong tendency to form cyclic dimers through intermolecular hydrogen bonds. nih.govresearchgate.netnih.gov In this arrangement, two carboxylic acid groups pair up via two robust O-H···O hydrogen bonds, creating a centrosymmetric, non-covalent dimer. nih.govnih.govresearchgate.net

This dimerization is a powerful tool in supramolecular engineering. It effectively doubles the length of the mesogenic unit, significantly increasing the molecular aspect ratio (length-to-breadth) and structural anisotropy. nih.gov This enhanced anisotropy strengthens the intermolecular attractive forces that favor parallel alignment, leading to a marked stabilization of the liquid crystalline state. nih.gov In many cases, the individual acid molecule (monomer) may not be mesogenic on its own, but the hydrogen-bonded dimer possesses the necessary geometry to exhibit liquid crystal phases. nih.govconicet.gov.ar This self-assembly process is a prime example of how non-covalent interactions can be harnessed to create functional, ordered materials. researchgate.net The stability of these dimers is considerable, with interaction energies exceeding 80 kJ/mol, explaining their persistence even in the gas phase at elevated temperatures. nih.gov

Typical Geometric Parameters for a Cyclic Hydrogen-Bonded Carboxylic Acid Dimer.
ParameterTypical Value (Å)Description
O···O Distance2.57 - 2.65The distance between the hydrogen-bonded oxygen atoms of the two acid molecules.
O-H Bond Length~1.03The covalent bond length within the hydroxyl group.
H···O Bond Length~1.62The length of the hydrogen bond itself.
Data derived from studies on benzoic acid derivatives. nih.govresearchgate.netkoreascience.kr

The supramolecular assemblies of this compound can be further modified by introducing other molecular species, a process known as molecular doping. This can alter the mesomorphic properties or introduce new functionalities.

One approach involves forming non-symmetric hydrogen-bonded complexes. Instead of self-dimerization, the carboxylic acid (acting as a hydrogen-bond donor) can be mixed with a complementary molecule that acts as a hydrogen-bond acceptor, such as a pyridine (B92270) or stilbazole derivative. nih.govmdpi.com This results in the formation of new, heterodimeric supramolecular mesogens whose phase behavior can be distinct from either of the individual components or the self-dimerized acid. mdpi.comresearchgate.net This strategy allows for fine-tuning of properties like the nematic phase range and photo-responsiveness. mdpi.com

Another form of doping involves the introduction of non-mesogenic molecules or nanoparticles. For instance, doping 4-alkoxybenzoic acids with imidazole (B134444) has been shown to dramatically increase proton conductivity by orders of magnitude, with only a minor impact on the underlying liquid crystal phase structure. researchgate.net Similarly, dispersing nanoparticles into a liquid crystal host can tune its response to external electric or magnetic fields. bohrium.com The concentration, size, and shape of the dopant nanoparticles play a crucial role in the orientational coupling between the liquid crystal molecules and the particles, thereby influencing the bulk properties of the hybrid material. bohrium.com

Advanced Applications and Research Horizons in Material Science

The unique molecular architecture of this compound, characterized by a rigid core and flexible terminal chain, underpins its significance in the advancement of material science. Its ability to form stable liquid crystalline phases is a key attribute exploited in various sophisticated applications, from creating novel composite materials to enabling high-resolution analytical separations.

Utilization in Fabrication of Liquid Crystal Composites with Nanomaterials

The integration of nanomaterials into liquid crystalline matrices offers a powerful method for developing advanced materials with novel or enhanced functionalities. kipmi.or.id The mesogenic properties of compounds like this compound make them excellent hosts for nanomaterial dopants. Research has shown that doping a 4-decyloxybenzoic acid mesogenic matrix with zinc oxide (ZnO) nanoparticles can significantly alter its liquid crystalline behavior. kipmi.or.id

In one study, ZnO nanoparticles were pre-functionalized with the same mesogen before being introduced into the bulk 4-decyloxybenzoic acid matrix. kipmi.or.id This approach led to a marked shift in the mesogenic properties without quenching the mesophases exhibited by the pure compound. kipmi.or.id Specifically, a 3% doping level of the functionalized ZnO nanoparticles resulted in a substantial elevation of the nematic-isotropic (N-Iso) transition temperature by approximately 31°C and a decrease of over 10°C for the onset of liquid crystallinity. kipmi.or.id This demonstrates a valuable technique for creating nanoparticle-mesogen composites with tailored thermal properties. kipmi.or.id The materials from this process were characterized using various analytical techniques, including Polarised Optical Microscopy (POM), Differential Scanning Calorimetry (DSC), and Transmission Electron Microscopy (TEM). kipmi.or.id

Table 1: Effect of Functionalized ZnO Nanoparticle Doping on the Mesogenic Properties of 4-Decyloxybenzoic Acid Matrix kipmi.or.id
ParameterObserved Change
Nematic-Isotropic (N-Iso) Transition Temperature~31°C Increase
Onset Temperature of Liquid Crystallinity>10°C Decrease
Mesophase QuenchingNone Observed

Applications in Selective Analytical Separations (e.g., Structural Isomer Resolution)

The ordered molecular arrangement of this compound in its liquid crystal state provides a high degree of geometric selectivity, making it a superior stationary phase for chromatographic separations compared to conventional materials. nih.gov This property is particularly valuable for the challenging task of separating structural isomers, which is of significant industrial importance. nih.gov

Inverse gas chromatography (IGC) at infinite dilution is a technique used to investigate these separation capabilities. nih.govtubitak.gov.tr Studies have utilized 4-(decyloxy)benzoic acid (DBA) as a stationary phase to separate various isomer series, including butyl acetates, butyl alcohols, and amyl alcohols. nih.govtubitak.gov.tr The selectivity of DBA was evaluated in two distinct temperature ranges: the surface adsorption region (303.2–328.2 K) and the thermodynamic region (423.2–433.2 K). nih.govtubitak.gov.tr The separation factors, or selectivity parameters, calculated from these experiments quantify the material's ability to distinguish between closely related isomers. nih.gov Research indicated that structural isomers were more effectively separated in the surface adsorption region compared to the thermodynamic region. researchgate.net This high-efficiency technique offers a faster and more accurate alternative to conventional separation methods. nih.gov

Table 2: Isomer Series Separated Using 4-(Decyloxy)benzoic Acid as a Stationary Phase in IGC nih.gov
Isomer SeriesSpecific Isomers Investigated
Butyl Acetate (B1210297) Seriesn-butyl acetate (nBAc), iso-butyl acetate (iBAc), tert-butyl acetate (tBAc)
Butyl Alcohol Seriesn-butyl alcohol (nBAl), iso-butyl alcohol (iBAl), tert-butyl alcohol (tBAl)
Amyl Alcohol Seriesn-amyl alcohol (nAAl), iso-amyl alcohol (iAAl), tert-amyl alcohol (tAAl)

Development of Functional Mesogenic Materials with Tunable Properties

The development of functional materials with precisely controlled or "tunable" properties is a primary goal in modern material science. Benzoic acid derivatives are fundamental building blocks in the design of such materials, largely due to their ability to form ordered structures through intermolecular hydrogen bonding. nih.gov These interactions are crucial in the formation of liquid crystal phases. nih.gov

The molecular architecture of calamitic (rod-shaped) liquid crystals, such as those derived from phenyl benzoates, can be systematically modified to tune their physicochemical properties. nih.gov By altering terminal chains, linking groups, and lateral substituents, researchers can design new liquid crystals with specific characteristics for technological applications. nih.gov For instance, the doping of a mesogenic matrix with functionalized nanoparticles represents one strategy to tune thermal properties. kipmi.or.id Another approach involves creating supramolecular liquid crystals through hydrogen bonding between different benzoic acid derivatives, which can lead to the formation of new mesophases. researchgate.net The study of liquid crystal component mixtures is a major focus, as single compounds rarely possess all the desired characteristics for device applications. nih.gov This makes the versatile chemistry of this compound and related structures a fertile ground for developing next-generation functional materials.

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-(4-(Decyloxy)benzoyloxy)benzoic acid with high purity?

Methodological Answer:
The synthesis typically involves a two-step esterification process:

Formation of the decyloxybenzoyl chloride intermediate : React 4-hydroxybenzoic acid with decyl bromide under alkaline conditions to form 4-(decyloxy)benzoic acid. Subsequent treatment with thionyl chloride (SOCl₂) yields the acyl chloride derivative .

Esterification : The acyl chloride is reacted with 4-hydroxybenzoic acid in anhydrous dichloromethane (DCM) using a base like pyridine to neutralize HCl. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>98%) .
Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC or melting point analysis.

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identify proton environments (e.g., aromatic protons at δ 6.8–8.0 ppm, decyloxy chain protons at δ 0.8–1.7 ppm) .
    • ¹³C NMR : Confirm ester carbonyl (δ ~165–170 ppm) and aromatic carbons .
  • Infrared Spectroscopy (IR) : Detect ester C=O stretch (~1720 cm⁻¹) and hydroxyl (-OH) absence, confirming successful esterification .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ at m/z 399.23 (calculated for C₂₄H₃₀O₅) .

Advanced: How do structural modifications (e.g., decyloxy chain length) influence the compound's liquid crystalline behavior?

Methodological Answer:
The decyloxy chain enhances mesogenic properties by promoting molecular alignment. Key studies include:

  • Differential Scanning Calorimetry (DSC) : Identifies phase transitions (e.g., smectic-to-nematic) with enthalpy changes (ΔH ~5–10 J/g) .
  • Polarized Optical Microscopy (POM) : Observes birefringent textures (e.g., fan-shaped smectic phases) at controlled cooling rates (~2°C/min) .
  • X-ray Diffraction (XRD) : Measures layer spacing (d ~30–35 Å), correlating with chain elongation .
    Contradiction Note : Longer chains (e.g., dodecyloxy) may reduce thermal stability (TGA data shows decomposition ~250°C vs. 280°C for decyloxy) .

Advanced: How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

Methodological Answer:
Discrepancies (e.g., unexpected NMR splitting or IR peaks) require:

Complementary Techniques :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations .
  • Computational Modeling : Compare experimental IR/NMR with density functional theory (DFT)-predicted spectra (software: Gaussian, ORCA) .

Isomeric Purity Check : Use chiral HPLC (e.g., Chiralpak AD-H column) to rule out stereoisomer contamination .

Advanced: What computational approaches predict the compound's solvent interactions and stability?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate solvation in nonpolar (e.g., hexane) vs. polar (e.g., DMSO) solvents using GROMACS. Analyze radial distribution functions (RDFs) to assess aggregation tendencies .
  • DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict solubility parameters (Hansen solubility parameters) and dipole moments (~3.5 D) .

Advanced: What chromatographic methods optimize separation of structural isomers or byproducts?

Methodological Answer:

  • Reverse-Phase HPLC : Use a C18 column with acetonitrile/water (70:30 v/v) mobile phase at 1 mL/min. Retention time ~12.5 min for the target compound .
  • High-Performance Thin-Layer Chromatography (HPTLC) : Silica gel 60 F₂₅₄ plates with toluene/acetone (8:2) for rapid isomer screening (Rf ~0.45) .

Advanced: How is thermal stability assessed for applications in high-temperature environments?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Heat at 10°C/min under N₂. Decomposition onset ~280°C indicates suitability for liquid crystal displays (LCDs) .
  • Isothermal Stability Tests : Hold at 200°C for 24 hours; <5% mass loss confirms robustness .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.